17-Ethynylestriol

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

17-Ethynylestriol, also known as Ethinylestradiol (EE), is a synthetic estrogen used widely in oral contraceptives . Its primary targets are estrogen receptors, which play a crucial role in various biological processes, including the menstrual cycle and pregnancy .

Mode of Action

Ethinylestradiol interacts with its targets, the estrogen receptors, by mimicking the action of natural estrogen . It binds to these receptors and triggers a series of cellular responses. Specifically, it decreases luteinizing hormone, which in turn decreases endometrial vascularization, and it also reduces gonadotrophic hormone, preventing ovulation .

Biochemical Pathways

Ethinylestradiol affects several biochemical pathways. It is extensively metabolized, primarily via intestinal sulfation and hepatic oxidation, glucuronidation, and sulfation . The major human metabolic pathways of EE are hydroxylation via CYP enzymes, glucuronidation, or sulfation .

Pharmacokinetics

Ethinylestradiol is absorbed orally and has a bioavailability of 38-48% . It is primarily metabolized in the liver, mainly by the CYP3A4 enzyme . The metabolites of Ethinylestradiol are excreted in feces (62%) and urine (38%) . The half-life of Ethinylestradiol is between 7-36 hours .

Result of Action

The action of Ethinylestradiol results in a number of effects. In women, it prevents ovulation and thus acts as a contraceptive . Exposure to ethinylestradiol can also lead to adverse effects, including feminization of male fish, reduced reproductive capabilities, and impaired embryonic development .

Action Environment

The action of Ethinylestradiol can be influenced by environmental factors. For instance, it has been detected in various locations around the globe in the aquatic environment . It enters the environment through waste streams and hospital effluents, wastewater treatment plants, and livestock activities . The presence of Ethinylestradiol in the environment can have detrimental effects on biota when they are exposed to this substance .

Analyse Biochimique

Biochemical Properties

17-Ethynylestriol interacts with various enzymes, proteins, and other biomolecules. It is known to be an endocrine-disrupting substance . It has been reported that major human metabolic pathways of this compound are hydroxylation via CYP enzymes, glucuronidation, or sulfation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to cause alterations such as anticipation in the age at first reproduction, a decrease of the growth rate, oxidative stress, and lipid peroxidation in Daphnia magna, a non-target organism . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It is an estrogen, or an agonist of the estrogen receptors, the biological target of estrogens like estradiol . It is more resistant to metabolism, has improved bioavailability when taken orally, and shows relatively increased effects in certain parts of the body like the liver and uterus .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that Daphnia magna exposed to this compound concentrations had significant effects in individual and sub-individual parameters . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the effects of this compound are dose-dependent . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been reported that major human metabolic pathways of this compound are hydroxylation via CYP enzymes, glucuronidation, or sulfation . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After the application of medicinal products, their respective pharmacokinetics lead to the release of metabolites or even original substances into the environment . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Méthodes De Préparation

The synthesis of 17-Ethynylestriol involves several steps, starting from estrone or estradiol. The key step in the synthesis is the introduction of an ethynyl group at the 17-alpha position. This can be achieved through a reaction with acetylene in the presence of a strong base, such as sodium amide. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Analyse Des Réactions Chimiques

17-Ethynylestriol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are typically ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the ethynyl group, leading to the formation of various substituted derivatives.

Applications De Recherche Scientifique

Chemistry: It is used as a reference compound in analytical chemistry for the development and validation of chromatographic methods.

Biology: In biological research, 17-Ethynylestriol is used to study estrogen receptor interactions and the effects of synthetic estrogens on cellular processes.

Comparaison Avec Des Composés Similaires

17-Ethynylestriol is similar to other synthetic estrogens, such as 17-alpha-ethinylestradiol and diethylstilbestrol. it is unique in its structure and specific interactions with estrogen receptors. Unlike 17-alpha-ethinylestradiol, which is widely used in oral contraceptives, this compound has not been marketed for clinical use. Its unique structure allows for different binding affinities and activities at estrogen receptors, making it a valuable compound for research .

Similar Compounds

- 17-alpha-ethinylestradiol

- Diethylstilbestrol

- Estriol

- Estradiol

Propriétés

IUPAC Name |

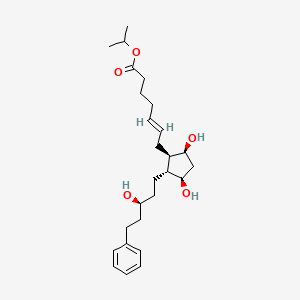

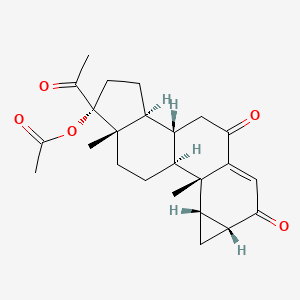

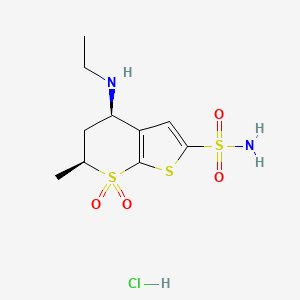

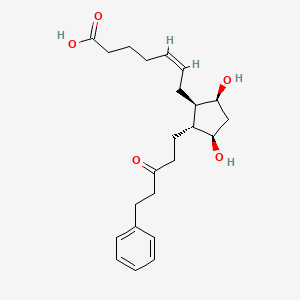

(8R,9S,13S,14S,16R,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-3-20(23)18(22)11-17-16-6-4-12-10-13(21)5-7-14(12)15(16)8-9-19(17,20)2/h1,5,7,10,15-18,21-23H,4,6,8-9,11H2,2H3/t15-,16-,17+,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSODIPLKPBLGCC-NADOGSGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2(C#C)O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@]2(C#C)O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4717-40-2 | |

| Record name | Ethinylestriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004717402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHINYLESTRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVH6K749AL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate](/img/structure/B601906.png)

![1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine](/img/structure/B601913.png)